molecular formula C11H11NO4 B13953788 6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran CAS No. 57543-81-4

6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran

Cat. No.: B13953788
CAS No.: 57543-81-4
M. Wt: 221.21 g/mol
InChI Key: RUPZVYKLQQEGAZ-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran (CAS Registry Number: 57543-81-4) is a synthetic organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . This benzopyran derivative features a methoxy substituent at the 6-position and a nitro group at the 3-position of its core 2H-1-benzopyran structure, which is a privileged scaffold in medicinal chemistry and materials science . The compound's specific structural attributes make it a valuable intermediate for researchers exploring structure-activity relationships in chromene systems . It is particularly useful in the synthesis of more complex heterocyclic compounds and for studying photochromic materials, given that nitro-substituted benzopyrans are known to exhibit interesting photophysical properties . As a building block, it can be utilized to develop novel compounds with potential applications in various fields, including organic electronics and as probes in chemical biology. Researchers can leverage its nitro group for further chemical transformations, such as reduction to amino derivatives or participation in cyclization reactions . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57543-81-4

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

6-methoxy-2-methyl-3-nitro-2H-chromene

InChI

InChI=1S/C11H11NO4/c1-7-10(12(13)14)6-8-5-9(15-2)3-4-11(8)16-7/h3-7H,1-2H3

InChI Key

RUPZVYKLQQEGAZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C(O1)C=CC(=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Condensation Reactions for Ring Formation:

This is the most widely reported approach for synthesizing 3-nitro-2H-chromenes. researchgate.net The strategy involves the condensation of salicylaldehydes (2-hydroxybenzaldehydes) with activated nitroalkenes. For the specific synthesis of the target compound, this would involve the reaction of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with 1-nitropropene. The reaction typically proceeds via a tandem Michael addition of the phenolic oxygen to the nitroalkene, followed by an intramolecular cyclization and dehydration to yield the final 2H-1-benzopyran ring. researchgate.netchim.it

A related pathway is the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed reaction between a nitroalkane and an aldehyde. wikipedia.orgorganic-chemistry.org In this context, a salicylaldehyde (B1680747) derivative could react with a nitroalkane, followed by cyclization and dehydration to form the 3-nitro-2H-1-benzopyran structure. The versatility of the Henry reaction allows for the formation of a carbon-carbon bond and the introduction of the β-nitro alcohol functionality, which is a key intermediate for subsequent transformations. wikipedia.orgyoutube.com

Direct Nitration of 2h 1 Benzopyran Scaffolds:

Optimization of Reaction Conditions and Yields for 6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran Synthesis

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters, whether proceeding via a condensation route or direct nitration. While specific optimization studies for this exact molecule are not extensively documented, principles derived from analogous reactions provide a clear framework for maximizing synthetic efficiency. mdpi.comnih.gov

For the direct nitration of a 6-methoxy-2-methyl-2H-1-benzopyran precursor using mixed acid, several variables are critical. Drawing parallels from industrial nitration processes, these parameters can be systematically adjusted to control the reaction's outcome. nih.gov Key factors include temperature, acid concentration, the molar ratio of reagents, and reaction time. Elevated temperatures can lead to over-nitration or oxidative side reactions, reducing the yield of the desired mononitrated product. The concentration of sulfuric acid is crucial as it facilitates the generation of the nitronium ion; however, overly harsh conditions can promote degradation of the substrate.

Table 1: Hypothetical Optimization Parameters for Direct Nitration

ParameterRange/VariablePotential Effect on Yield and Selectivity
Temperature -10°C to 40°CLower temperatures generally increase selectivity and prevent side reactions, but may decrease reaction rate.
H₂SO₄/HNO₃ Ratio 1:1 to 3:1 (v/v)A higher proportion of H₂SO₄ increases the concentration of the nitronium ion, accelerating the reaction, but may also increase the risk of degradation.
H₂SO₄ Concentration 85% to 98%Higher concentration favors nitronium ion formation but increases the oxidizing power and corrosivity (B1173158) of the medium.
Residence Time 5 min to 2 hoursInsufficient time leads to incomplete conversion. Excessive time can promote the formation of di-nitrated or oxidized byproducts.

For the condensation/cyclization pathway , optimization focuses on the catalyst, solvent, and temperature. Organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used to promote the initial Michael addition. chim.it The choice of solvent can influence reaction rates and the solubility of intermediates. Temperature control is essential to drive the reaction to completion while preventing the decomposition of the nitroalkene reactant or the product. The optimal conditions aim to achieve a balance that favors the tandem reaction sequence, leading to high conversion and yield of the final cyclized product. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of sustainable chemistry, significant efforts have been made to develop more environmentally benign methods for both nitration and the synthesis of heterocyclic scaffolds like benzopyrans.

Traditional nitration using mixed nitric and sulfuric acids is highly effective but generates large quantities of hazardous and corrosive acid waste. researchgate.net Green alternatives focus on minimizing waste and avoiding harsh reagents.

Solid Acid Catalysts and Supported Reagents: The use of solid supports such as zeolites or clays (B1170129) impregnated with metal nitrates (e.g., "Claycop") offers a pathway to heterogeneous catalysis. tandfonline.comresearchgate.net These systems can be more selective, are often recyclable, and simplify product work-up, thereby reducing waste streams.

Alternative Nitrating Systems: Milder and more selective nitrating systems, such as metal nitrates in the presence of p-toluenesulfonic acid, can avoid the need for strong mineral acids. tandfonline.com

Photochemical Nitration: An emerging green technique involves the photochemical nitration of aromatic compounds using UV radiation in the presence of nitrate or nitrite (B80452) ions. researchgate.netmjcce.org.mkmjcce.org.mk This method can operate under mild conditions, often in aqueous solutions, avoiding the use of strong acids entirely.

For the construction of the benzopyran ring itself, green methodologies have also been developed. One-pot multicomponent reactions are particularly advantageous as they reduce the number of synthetic steps, minimize solvent use, and decrease waste generation. nih.gov The synthesis of related 2-amino-4H-chromenes has been successfully demonstrated in aqueous media at room temperature using the organic base DBU as a catalyst, highlighting the potential for applying similar water-based, mild condition protocols to the synthesis of 3-nitro-2H-1-benzopyrans. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

FeatureTraditional Method (Mixed Acid Nitration)Green Chemistry Approaches
Reagents Concentrated H₂SO₄, HNO₃Solid-supported metal nitrates, organocatalysts, photochemical systems.
Solvent Often requires organic solvents or excess acid.Water, solvent-free conditions, or recyclable solvents.
Byproducts Large volumes of acidic wastewater.Minimal waste; catalysts are often recyclable.
Conditions Often requires low temperatures (cryogenic) for control; highly exothermic.Often ambient temperature and pressure.
Atom Economy Moderate to low.Generally higher due to one-pot or catalytic processes.

Scalable Synthesis and Industrial Implications

The translation of a laboratory-scale synthesis to an industrial process presents significant challenges, particularly for nitration reactions, which are notoriously exothermic and potentially hazardous. While there is no specific information on the large-scale production of this compound, general principles for the industrial synthesis of nitroaromatic compounds are applicable.

A key development in improving the safety and efficiency of scalable nitration is the adoption of continuous-flow microreactor technology . nih.gov Unlike traditional large-batch reactors, microreactors or continuous-flow systems offer superior heat and mass transfer. This allows for precise control over the reaction temperature, mitigating the risk of thermal runaways. The small internal volume of these reactors also enhances safety by minimizing the quantity of hazardous material present at any given moment.

A continuous-flow process for the nitration of a benzopyran precursor could be designed where streams of the organic substrate and the mixed acid are combined in a temperature-controlled reactor module. nih.gov The short diffusion distances and high surface-area-to-volume ratio would allow for rapid mixing and efficient cooling. The residence time can be precisely controlled by adjusting the flow rates, allowing for optimization of the yield and minimization of impurities. nih.gov This approach not only improves safety but can also lead to higher purity products, potentially simplifying downstream processing by reducing the need for extensive purification steps like alkaline washing to remove phenolic impurities. nih.gov

The industrial implication of developing a scalable synthesis for this compound lies in its potential as a versatile chemical intermediate. The 3-nitro-2H-chromene scaffold is a valuable building block due to the reactivity of the nitroalkene moiety, which can act as an excellent Michael acceptor and participate in various cycloaddition and reduction reactions. chim.itresearchgate.net An efficient and safe industrial-scale synthesis would make this and related compounds more accessible for the synthesis of complex, functionalized chromane (B1220400) and other heterocyclic systems.

Advanced Chemical Reactivity and Transformation Studies of 6 Methoxy 2 Methyl 3 Nitro 2h 1 Benzopyran

Reactivity Profiling of the Benzopyran Ring System

The benzopyran scaffold of the title compound possesses two distinct rings with contrasting electronic properties, leading to a diverse reactivity profile. The benzene (B151609) ring is susceptible to electrophilic attack, while the pyran ring's double bond is activated towards nucleophilic addition.

Electrophilic aromatic substitution (SEAr) on the benzene portion of the molecule is strongly influenced by the directing effects of the substituents. The 6-methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.comyoutube.com Conversely, the pyran ring system, particularly with the electron-withdrawing 3-nitro group, exerts a deactivating effect on the aromatic ring through induction.

The dominant directing influence is the activating 6-methoxy group. Therefore, incoming electrophiles are directed to the positions ortho and para to it. The para-position (C8) is already substituted. The two ortho-positions are C5 and C7. Steric hindrance from the fused pyran ring is minimal at these positions. The C5 position is generally favored for substitution due to electronic factors. minia.edu.eg

Key electrophilic aromatic substitution reactions are summarized below.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents and Conditions Predicted Major Product(s)
Nitration Conc. HNO3, Conc. H2SO4, 0-10 °C 6-Methoxy-2-methyl-3,5-dinitro-2H-1-benzopyran and 6-Methoxy-2-methyl-3,7-dinitro-2H-1-benzopyran
Halogenation Br2 in CH3COOH or NBS, CCl4 5-Bromo-6-methoxy-2-methyl-3-nitro-2H-1-benzopyran
Sulfonation Fuming H2SO4 (SO3) 6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran-5-sulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl3 (Lewis Acid) 5-Alkyl-6-methoxy-2-methyl-3-nitro-2H-1-benzopyran
Friedel-Crafts Acylation R-COCl, AlCl3 (Lewis Acid) 5-Acyl-6-methoxy-2-methyl-3-nitro-2H-1-benzopyran

Note: Reaction conditions would need to be carefully controlled to avoid potential side reactions involving the reactive pyran ring.

The presence of the strongly electron-withdrawing nitro group at the C3 position renders the C=C double bond of the pyran ring highly electrophilic. This makes the molecule susceptible to nucleophilic attack, particularly Michael (1,4-conjugate) addition reactions. researchgate.netmdpi.com Nucleophiles will preferentially attack the C4 position, leading to the formation of a stabilized nitronate anion intermediate, which is subsequently protonated to yield a chromane (B1220400) derivative.

The general mechanism involves the attack of a nucleophile at C4, followed by protonation at C3. This type of reactivity is well-documented for 3-nitro-2H-chromenes. researchgate.netchim.it

Table 2: Representative Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Amines Piperidine, Morpholine 4-(Amino)-6-methoxy-2-methyl-3-nitro-3,4-dihydro-2H-1-benzopyran
Thiols Thiophenol 6-Methoxy-2-methyl-3-nitro-4-(phenylthio)-3,4-dihydro-2H-1-benzopyran
Carbon Nucleophiles Malonates, β-ketoesters 4-(Dicarbonyl)-substituted 6-methoxy-2-methyl-3-nitro-3,4-dihydro-2H-1-benzopyran
Hydrides Sodium borohydride (B1222165) (NaBH4) 6-Methoxy-2-methyl-3-nitro-3,4-dihydro-2H-1-benzopyran

Note: The stereochemistry of the newly formed chiral centers at C3 and C4 would depend on the specific reagents and reaction conditions.

Transformations Involving the Nitro Group at Position 3

The nitro group is a versatile functional group that can be readily transformed into other nitrogen-containing moieties, significantly expanding the synthetic utility of the parent molecule.

The reduction of the vinyl nitro group is a key transformation that can lead to various products depending on the reducing agent and conditions. Complete reduction yields the corresponding 3-amino derivative. This conversion is a crucial step for further functionalization. chim.it A variety of methods are effective for the reduction of nitro groups. commonorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

Table 3: Common Methods for the Reduction of the 3-Nitro Group

Reagent System Conditions Product Notes
Catalytic Hydrogenation H2 (1 atm), 10% Pd/C 3-Amino-6-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran This method typically reduces both the nitro group and the C=C double bond. chim.itmdpi.com
Metal/Acid Reduction SnCl2·2H2O in Ethanol or Ethyl Acetate 3-Amino-6-methoxy-2-methyl-2H-1-benzopyran Often preserves the double bond of the pyran ring.
Metal/Acid Reduction Fe powder, NH4Cl or HCl 3-Amino-6-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran A classic and effective method for nitro group reduction.
Hydride Reagents Lithium aluminium hydride (LiAlH4) 3-Amino-6-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran A powerful reducing agent that will also reduce the double bond. commonorganicchemistry.com

The synthesis of 3-amino-6-methoxy-2-methyl-2H-1-benzopyran opens up a wide array of possibilities for further chemical modification at the nitrogen atom. The resulting primary amine can act as a nucleophile in numerous reactions to create a diverse library of derivatives. nih.govnih.gov

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding amides. For instance, treatment with acetyl chloride would produce N-(6-methoxy-2-methyl-2H-1-benzopyran-3-yl)acetamide.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords sulfonamides.

Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO2 and HCl) at low temperatures. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN) at the C3 position.

Reactivity of the Methoxy (B1213986) Group at Position 6

The methoxy group at the C6 position is a relatively stable ether linkage. Its primary reactivity involves cleavage to yield the corresponding phenol, 6-hydroxy-2-methyl-3-nitro-2H-1-benzopyran. This transformation is significant as it unmasks a phenolic hydroxyl group, which can be used for further derivatization (e.g., etherification, esterification).

The most common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr3). nih.govcore.ac.uk The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. ufp.pt

Reaction Scheme: Demethylation of the 6-Methoxy Group

This compound + BBr3 → Intermediate Borate Ester --(H2O workup)--> 6-Hydroxy-2-methyl-3-nitro-2H-1-benzopyran

This reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov

Demethylation Reactions and Phenol Formation

The demethylation of the methoxy group in this compound to form the corresponding phenol, 6-hydroxy-2-methyl-3-nitro-2H-1-benzopyran, is a significant transformation. This reaction is typically achieved using strong acids or other demethylating agents. The process involves the cleavage of the ether bond of the methoxy group. Reagents like aluminum chloride (AlCl₃) in a reaction-inert solvent can be employed for O-demethylation. epo.org The reaction temperature can range from ambient temperature to the reflux temperature of the solvent. epo.org

The resulting phenol, 6-hydroxy-2-methyl-3-nitro-2H-1-benzopyran, is a key intermediate in the synthesis of various derivatives. The presence of the hydroxyl group provides a reactive site for further functionalization, such as in the synthesis of more complex benzopyran derivatives.

Role of Methoxy Group in Directing Substitutions

The methoxy group (-OCH₃) at the 6-position of the benzopyran ring plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. As an electron-donating group, it activates the aromatic ring, making it more susceptible to electrophilic attack. libretexts.orgorganicchemistrytutor.com

The oxygen atom of the methoxy group can donate a lone pair of electrons to the benzene ring through resonance, increasing the electron density at the ortho and para positions relative to the methoxy group. organicchemistrytutor.comyoutube.com This directing effect is a well-established principle in organic chemistry. libretexts.orgyoutube.comresearchgate.netyoutube.com Consequently, electrophiles will preferentially attack at the positions ortho and para to the methoxy group.

Interactive Table: Influence of Methoxy Group on Electrophilic Aromatic Substitution

PositionRelationship to Methoxy GroupElectron DensityPredicted Reactivity towards Electrophiles
C5OrthoIncreasedHigh
C7OrthoIncreasedHigh
C8Para (blocked)IncreasedN/A

Stereochemical Stability and Interconversions of this compound

The stereochemistry of this compound is centered around the chiral carbon at the 2-position of the pyran ring, which bears a methyl group. This results in the existence of two enantiomers, (R)- and (S)-6-methoxy-2-methyl-3-nitro-2H-1-benzopyran. The separation and characterization of enantiomers of similar benzopyran derivatives have been achieved using techniques like high-pressure liquid chromatography (HPLC) with chiral stationary phases. researchgate.netnih.govmdpi.com

The stereochemical stability of these enantiomers is generally high under normal conditions. However, interconversion between enantiomers, or racemization, can potentially occur under conditions that facilitate the opening of the pyran ring or the temporary loss of chirality at the C2 position. The stability of the chiral center is a critical factor in the development of enantiomerically pure compounds for various applications.

Chemo- and Regioselective Modifications for Novel this compound Derivatives

The structure of this compound offers several sites for chemo- and regioselective modifications, allowing for the synthesis of a diverse range of novel derivatives. derpharmachemica.comresearchgate.netresearchgate.net

Key reactive sites for modification include:

The Nitro Group: The nitro group at the 3-position can be reduced to an amino group, which can then be further functionalized. researchgate.net This transformation opens up pathways to a variety of nitrogen-containing heterocyclic derivatives.

The Methoxy Group: As discussed, the methoxy group can be demethylated to a hydroxyl group, providing a handle for introducing new substituents through etherification or esterification.

The Benzene Ring: Electrophilic substitution reactions can be directed to the 5 and 7 positions due to the activating effect of the methoxy group.

The Methyl Group: The methyl group at the 2-position can potentially undergo reactions, although it is generally less reactive than the other functional groups.

By carefully choosing reagents and reaction conditions, it is possible to selectively target one of these sites over the others, leading to the controlled synthesis of novel compounds with potentially interesting biological or material properties. nih.gov

Interactive Table: Potential Chemo- and Regioselective Modifications

Reactive SiteType of ReactionPotential Products
Nitro Group (C3)Reduction3-Amino-6-methoxy-2-methyl-2H-1-benzopyran
Methoxy Group (C6)Demethylation6-Hydroxy-2-methyl-3-nitro-2H-1-benzopyran
Benzene Ring (C5, C7)Electrophilic SubstitutionHalogenated, nitrated, or acylated derivatives

Reaction Mechanism Investigations for Key Transformations of this compound

Understanding the reaction mechanisms of key transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Nucleophilic Aromatic Substitution (SNAAr): While less common for this specific compound, related nitroaromatic compounds can undergo nucleophilic aromatic substitution. The reaction would likely proceed through a Meisenheimer complex intermediate, where the nucleophile attacks the electron-deficient aromatic ring. researchgate.net

Electrophilic Aromatic Substitution: The mechanism for substitution on the benzene ring follows the general pathway for electrophilic aromatic substitution, involving the formation of a resonance-stabilized carbocation intermediate (sigma complex). The stability of this intermediate is enhanced by the electron-donating methoxy group, particularly when the attack is at the ortho or para positions. researchgate.net

Reactions involving the Nitro Group: The reduction of the nitro group typically proceeds through a series of intermediates, such as nitroso and hydroxylamine (B1172632) species, before yielding the final amine. The specific mechanism can vary depending on the reducing agent and reaction conditions.

Cycloaddition Reactions: 3-Nitro-2H-chromenes, a class of compounds to which this compound belongs, are known to participate in cycloaddition reactions. researchgate.net For instance, they can react with nucleophiles in conjugate addition reactions. researchgate.net The mechanism of these reactions often involves the initial attack of the nucleophile on the electron-deficient double bond of the pyran ring.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the energetic pathways and transition states of these reactions, helping to elucidate the underlying mechanisms. researchgate.netmdpi.comrsc.org

Spectroscopic and Structural Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguously assigning proton and carbon signals and understanding spatial relationships within the molecule.

Two-dimensional NMR experiments are crucial for establishing the complex structure of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For the benzopyran structure, COSY spectra would show correlations between adjacent protons on the aromatic ring, as well as couplings between the methyl protons at position 2 and any adjacent protons. sdsu.edu This helps to confirm the substitution pattern on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.com An HSQC or HMQC spectrum would show a cross-peak connecting the proton signal of the methoxy (B1213986) group to its corresponding carbon signal, and similarly for the methyl group. youtube.com This is a powerful tool for assigning carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is invaluable for determining stereochemistry. researchgate.net In the case of this compound, NOESY could reveal through-space interactions between the methyl group at position 2 and nearby protons on the benzopyran ring system, helping to define the molecule's preferred conformation.

A summary of expected 2D NMR correlations is presented in the table below.

TechniqueCorrelated NucleiInformation Gained for this compound
COSY ¹H - ¹H- Connectivity of aromatic protons- Coupling between the 2-methyl group and adjacent protons
HSQC/HMQC ¹H - ¹³C (one bond)- Direct correlation of methoxy protons to methoxy carbon- Direct correlation of 2-methyl protons to 2-methyl carbon- Assignment of protonated aromatic carbons
HMBC ¹H - ¹³C (multiple bonds)- Confirmation of methoxy group position at C6- Connectivity of the nitro group at C3- Overall skeletal structure confirmation
NOESY ¹H - ¹H (through space)- Spatial relationships between the 2-methyl group and other protons- Information on the molecule's conformation

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the energetics of conformational changes in molecules, such as bond rotations. mdpi.com For this compound, DNMR could be employed to investigate the rotational barrier around the C6-O bond of the methoxy group and the C-N bond of the nitro group. missouri.edudoi.org By monitoring the NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases. nih.gov This data allows for the calculation of the activation energy (ΔG‡) for these rotational processes, providing insight into the steric and electronic effects that govern the molecule's conformational flexibility. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Electronic Effects

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the electronic effects influencing their vibrations. researchgate.net

For this compound, characteristic vibrational frequencies can be assigned to specific functional groups: researchgate.net

Nitro Group (NO₂) : The nitro group exhibits strong, characteristic stretching vibrations. The asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretch is found between 1335-1385 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment, with conjugation to the benzopyran ring influencing the bond strength and vibrational frequency. esisresearch.org

Methoxy Group (O-CH₃) : The C-H stretching vibrations of the methoxy group are typically observed around 2850-2960 cm⁻¹. The C-O stretching vibration is also a key indicator, usually appearing in the 1000-1300 cm⁻¹ region. nih.gov

Benzopyran Ring : The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the pyran ring will also have characteristic signals. kahedu.edu.in

The combination of FT-IR and Raman spectroscopy is particularly powerful, as some vibrational modes may be strong in one technique and weak or absent in the other, providing complementary information. spectroscopyonline.com

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Nitro (NO₂) Group Asymmetric Stretch1500 - 1560
Symmetric Stretch1335 - 1385
Methoxy (O-CH₃) Group C-H Stretch2850 - 2960
C-O Stretch1000 - 1300
Benzopyran Ring Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1450 - 1600

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy, the elemental composition can be confirmed.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. nih.gov By inducing fragmentation of the molecular ion, characteristic neutral losses and fragment ions are produced. Common fragmentation pathways for nitroaromatic compounds often involve the loss of NO, NO₂, and other small radicals. researchgate.net The fragmentation of the benzopyran ring system can also provide structural information. youtube.comyoutube.com Understanding these pathways is crucial for the structural confirmation of the compound and for the identification of related compounds in complex mixtures.

Electronic Spectroscopy (UV-Vis Absorption, Fluorescence, Circular Dichroism) and Chromophore Properties

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its chromophoric properties.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The benzopyran ring system, along with the nitro and methoxy substituents, constitutes the chromophore.

The position of the maximum absorption wavelength (λmax) is influenced by the electronic nature of the substituents. The methoxy group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. This "push-pull" electronic arrangement can lead to a significant intramolecular charge transfer (ICT) character in the electronic transitions, often resulting in a red shift (bathochromic shift) of the λmax compared to the unsubstituted benzopyran. researchgate.net

Fluorescence spectroscopy can provide further insights into the excited state properties of the molecule. The emission spectrum and quantum yield are sensitive to the molecular structure and environment.

Circular dichroism (CD) spectroscopy would be relevant if the molecule is chiral. While this compound itself is not inherently chiral unless a chiral center is introduced, derivatives of benzopyrans are often studied for their chiroptical properties. rsc.orgrsc.orgnih.govmdpi.com If a chiral version of this compound were synthesized, CD spectroscopy would be a powerful tool for determining its absolute configuration and studying its stereochemical properties. arxiv.org

Spectroscopic TechniqueInformation ObtainedRelevance to this compound
UV-Vis Absorption λmax, Molar AbsorptivityCharacterization of electronic transitions (π → π, n → π), study of substituent effects on the chromophore.
Fluorescence Emission Spectrum, Quantum YieldInformation on excited state properties and relaxation pathways.
Circular Dichroism (CD) Sign and magnitude of Cotton effectsDetermination of absolute configuration and stereochemistry (applicable to chiral derivatives).

Photophysical Properties of this compound (excluding biological applications)

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the photophysical properties (such as absorption and emission spectra, fluorescence quantum yields, or excited-state lifetimes) of this compound. While studies on related nitrobenzopyran and coumarin (B35378) derivatives exist, providing a general understanding of the photophysics of this class of compounds, specific data for the title compound is not available in the reviewed sources. The electronic properties of such molecules are influenced by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, which would be expected to govern its absorption and emission characteristics. However, without experimental data, a detailed analysis remains speculative.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

There is no published X-ray crystallographic data for this compound in the searched scientific literature. Therefore, information regarding its single-crystal structure, including bond lengths, bond angles, torsion angles, and details of its crystal packing and intermolecular interactions (such as hydrogen bonding or π-stacking), is not available. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, and without such a study, any discussion of the solid-state conformation and supramolecular assembly of this specific compound would be conjectural.

Advanced Chiroptical Studies (if applicable to specific enantiomers or derivatives)

No information regarding the synthesis of specific enantiomers or chiral derivatives of this compound was found in the public domain. Consequently, there are no available advanced chiroptical studies, such as circular dichroism (CD) or vibrational circular dichroism (VCD) spectroscopy, for this compound. Such studies would be applicable only if the molecule were resolved into its enantiomers or if chiral derivatives were prepared and analyzed to determine their absolute configuration and solution-state conformation.

While extensive research exists on related structures such as other benzopyran derivatives, nitro-containing aromatic compounds, and molecules with methoxy groups, this information cannot be accurately extrapolated to create a scientifically rigorous article on this compound. General principles of computational chemistry methods like Density Functional Theory (DFT) and Ab Initio calculations are well-documented, but their specific application to generate data tables and detailed findings for the target compound is absent from the available literature.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy, detail, and specific research findings at this time. The creation of such an article would necessitate original computational research on the compound .

Theoretical and Computational Chemistry Studies of 6 Methoxy 2 Methyl 3 Nitro 2h 1 Benzopyran

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical or physical properties, not biological)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. conicet.gov.arnih.gov The fundamental principle of QSPR is that the structural features of a molecule, encoded as numerical descriptors, determine its properties. researchgate.net These models are valuable for predicting the properties of new or untested compounds, thereby saving time and resources in chemical research and development. conicet.gov.ar

A typical QSPR study involves several key steps: the selection of a dataset of compounds with known properties, the calculation of molecular descriptors, the development of a mathematical model using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANNs), and rigorous validation of the model's predictive power. researchgate.net

To illustrate the potential application, a hypothetical QSPR study on a series of benzopyran derivatives could involve the calculation of various molecular descriptors.

Table 1: Examples of Molecular Descriptors Used in QSPR Studies

Descriptor TypeExamplesInformation Encoded
Topological Molecular Connectivity Indices, Wiener IndexAtomic connectivity and branching of the molecule.
Geometrical Molecular Surface Area, Molecular Volume3D shape and size of the molecule.
Quantum-Chemical HOMO/LUMO energies, Dipole MomentElectronic structure and reactivity.
Physicochemical Molar Refractivity, PolarizabilityBulk properties and light interaction.

By correlating these descriptors with experimentally determined properties of a set of known benzopyran derivatives, a predictive model could be constructed. Such a model would be a valuable tool for estimating the properties of novel derivatives of 6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran before their synthesis.

In Silico Design of Novel this compound Derivatives

In silico design refers to the use of computational methods to design new molecules with desired properties. This approach is widely used in drug discovery and materials science to guide the synthesis of novel compounds. nih.gov By modifying the structure of a parent molecule like this compound, it is possible to fine-tune its properties for specific applications.

The process of in silico design typically involves:

Scaffold Hopping or Modification: Starting with the core structure of this compound, various functional groups can be added, removed, or replaced to create a virtual library of new derivatives.

Property Prediction: The properties of these virtual derivatives are then predicted using computational methods, including QSPR models, molecular docking, and molecular dynamics simulations.

Selection of Candidates: Based on the predicted properties, the most promising candidates are selected for synthesis and experimental testing.

For example, novel derivatives of this compound could be designed to optimize properties such as solubility, stability, or electronic characteristics. This could be achieved by introducing different substituents at various positions on the benzopyran ring system.

Table 2: Hypothetical Design of this compound Derivatives and Their Potential Impact on Properties

Position of SubstitutionType of SubstituentPotential Impact on PropertiesRationale
Methyl group (position 2) Trifluoromethyl groupIncreased lipophilicity, altered electronic propertiesThe high electronegativity of fluorine can influence the electron distribution in the molecule.
Methoxy (B1213986) group (position 6) Hydroxyl groupIncreased polarity and hydrogen bonding capabilityThis could enhance aqueous solubility.
Nitro group (position 3) Amino groupAltered electronic and acid-base propertiesAn amino group is an electron-donating group, in contrast to the electron-withdrawing nitro group.
Benzene (B151609) ring Halogens (e.g., Cl, Br)Increased molecular weight and lipophilicityHalogen bonding can also influence intermolecular interactions.

Potential Applications and Advanced Materials Science Perspectives of 6 Methoxy 2 Methyl 3 Nitro 2h 1 Benzopyran Derivatives

Photochemical and Photophysical Applications (excluding any human/biological use)

The inherent photochemical and photophysical properties of nitro-substituted benzopyran derivatives make them prime candidates for applications in light-sensitive systems. The electronic interplay between the donor and acceptor groups on the aromatic ring facilitates light-induced transformations and distinct fluorescence behaviors.

Fluorescent Probes for Chemical Sensing (not biological targets)

Derivatives of the benzopyran and the structurally related spiropyran families containing the 6-nitro-substituent have been developed as effective fluorescent and colorimetric sensors for various metal ions. The sensing mechanism often relies on the coordination of a metal ion to the probe, which alters its electronic structure and, consequently, its photophysical properties. This change can manifest as a "turn-on" or "turn-off" fluorescent response or a visible color change.

A novel spiropyran derivative, 3-(5-methoxy-6′-nitro-3H-spiro[benzo[d]thiazole-2,2′-chromen]-3-yl)propane-1-sulfonate (MO-SP), has been synthesized and demonstrated to be a sensitive chemosensor for trivalent metal ions such as Al³⁺, Cr³⁺, and Fe³⁺. bohrium.com The addition of these ions induces a distinct color change from orange to yellow, which can be observed with the naked eye. bohrium.com This response is attributed to the metal ion coordinating with the probe, leading to a measurable decrease in absorbance at its maximum absorption wavelength. bohrium.com

Similarly, other benzopyran-based fluorescent probes have been designed for the selective detection of other metal ions. For instance, a novel benzopyran derivative was synthesized that acts as a fluorescent "turn-off" probe for mercury ions (Hg²⁺). rsc.org The probe exhibits high selectivity and a strong response to Hg²⁺ over a wide pH range (4-11), with a detection limit in the micromolar range. rsc.org Spiropyran-based fluorescent probes have also been developed for the dual detection of ferrous ions (Fe²⁺) and pH. nih.gov The addition of Fe²⁺ to a solution of the probe results in a significant enhancement of its fluorescence intensity. nih.gov

The table below summarizes the sensing capabilities of some representative nitro-benzopyran and spiropyran derivatives.

Probe DerivativeTarget Analyte(s)Sensing MechanismObservable ChangeDetection Limit
3-(5-methoxy-6′-nitro-3H-spiro[benzo[d]thiazole-2,2′-chromen]-3-yl)propane-1-sulfonate (MO-SP) bohrium.comFe³⁺, Cr³⁺, Al³⁺ColorimetricColor change from orange to yellowNot specified
Novel Benzopyran Derivative rsc.orgHg²⁺Fluorescent "turn-off"Quenching of fluorescence0.131 µM
Spiropyran-based probe nih.govFe²⁺ / pHFluorescent "turn-on" / ColorimetricFluorescence enhancement / Color change0.77 µM for Fe²⁺

Photochromic Materials Development

Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. Spiropyrans, which contain a benzopyran moiety, are a well-studied class of photochromic compounds. The key structural feature is a spiro carbon atom that connects the benzopyran and another heterocyclic part (commonly an indoline).

The photochromic behavior of these molecules involves the reversible, light-induced cleavage of the C-O bond at the spiro center. The parent compound, typically a colorless or pale-yellow spiropyran (SP) form, isomerizes upon UV irradiation to a colored, planar merocyanine (B1260669) (MC) form. This process can be reversed by visible light or heat. The presence of a nitro group, particularly at the 6-position of the benzopyran unit, is crucial for the photochromic activity of many spiropyrans, such as the widely studied 1',3'-dihydro-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-2H-indole] (6-NO₂-BIPS). researchgate.netresearchgate.net

The properties of these photochromic systems are highly dependent on the molecular structure, solvent polarity, and temperature. rsc.org For instance, the rate of thermal fading (the return from the MC to the SP form) can vary by orders of magnitude depending on the solvent. rsc.org The quantum yield of the coloration process is generally higher in non-polar solvents. rsc.org The stability of the colored merocyanine form is a key parameter for applications in materials science. Studies on 6-nitro BIPS have shown that its thermal decay kinetics can be influenced by the surrounding medium, such as in polymer matrices. researchgate.net

Role as Intermediates in Complex Organic Synthesis

Nitro compounds are recognized as highly versatile building blocks in organic synthesis due to the vast reactivity of the nitro group. nih.govfrontiersin.org They can be readily transformed into a variety of other functional groups, most notably amines via reduction. The electron-withdrawing nature of the nitro group also activates adjacent positions for nucleophilic attack or facilitates participation in cycloaddition reactions.

Derivatives of 6-methoxy-2-methyl-3-nitro-2H-1-benzopyran serve as valuable intermediates for the synthesis of more complex heterocyclic systems. For example, substituted 3-nitro-2H-1-benzopyran-2-ones are key precursors for novel derivatives with potential antimicrobial activities. researchgate.net The nitro group can be a handle for further functionalization, such as the introduction of a hydrazinyl group, which can then be condensed with aldehydes to form more elaborate structures. researchgate.net

While not a benzopyran, the structurally analogous compound 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is a key intermediate in the synthesis of quinoline-based inhibitors of the PI3K/Akt/mTOR signaling pathway, which is relevant in cancer research. researchgate.net This highlights the general utility of the nitro- and methoxy-substituted heterocyclic core in the construction of biologically relevant molecules. The synthesis of this intermediate often starts from a simple aniline (B41778) derivative and proceeds through cyclization, nitration, and chlorination steps. researchgate.net The presence of the nitro group is critical for the subsequent synthetic transformations.

Development of Optoelectronic Materials (if applicable to the compound's properties)

Currently, there is limited specific information in the reviewed literature directly linking this compound derivatives to applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, the fundamental properties of these molecules suggest potential in this area. The donor-acceptor structure is a common motif in materials designed for optoelectronic applications, as it can facilitate charge separation and transport. Further research would be needed to explore the electroluminescent and photovoltaic properties of this specific class of compounds.

Functional Materials with Tunable Optical or Electronic Properties (excluding any human/biological use)

The photochromic and fluorescent properties discussed previously are prime examples of the tunable optical characteristics of this compound derivatives. The ability to switch between two states with different absorption spectra (photochromism) or to change fluorescence intensity in the presence of an external stimulus (chemical sensing) makes these compounds functional materials. bohrium.comrsc.org

The optical properties can be tuned by modifying the chemical structure. For instance, the photophysical properties of coumarins (benzopyran-2-ones) are significantly affected by the position of substituents like the methoxy (B1213986) group. researchgate.net The substitution pattern influences the energy levels of the molecule and thus its absorption and emission wavelengths. researchgate.net This principle of substituent effects allows for the rational design of materials with specific, desired optical responses. The reversible nature of photochromism in spiropyran derivatives allows for their use in applications such as rewritable optical data storage or smart windows, where the transmission of light can be controlled.

Precursors for Polymer Synthesis or Surface Modification

Functional molecules like this compound can be incorporated into polymers to create materials with advanced properties. This can be achieved by first synthesizing a monomer containing the benzopyran core and then polymerizing it. For example, a monomer derived from vanillin, which shares some structural features with the target compound, has been copolymerized with styrene (B11656) to create functional polymers. scirp.org These polymers can then undergo post-polymerization modification, for instance, by immobilizing other molecules onto the functional groups of the monomer units. scirp.org

The benzopyran unit could also be attached to a polymer backbone or a surface. Nitrone-functionalized surfaces have been used for polymer grafting through techniques like enhanced spin-capturing polymerization (ESCP) and 1,3-dipolar cycloaddition reactions. rsc.org A derivative of this compound could potentially be modified to include a polymerizable group (like a vinyl or acrylate (B77674) group) or a group suitable for surface attachment, thereby enabling the creation of functional polymeric materials or modified surfaces with the photoresponsive or sensing capabilities of the benzopyran core. Furthermore, nitro-stilbene derivatives have been shown to act as photoinitiators in polymerization reactions, suggesting that the nitro-aromatic system in the target compound could potentially be harnessed for similar applications. nih.gov

Future Directions and Emerging Research Avenues for 6 Methoxy 2 Methyl 3 Nitro 2h 1 Benzopyran Research

Exploration of Novel Synthetic Methodologies and Catalytic Approaches

The synthesis of 2H-1-benzopyran derivatives has traditionally relied on established methods like the Pechmann, Perkin, Knoevenagel, and Reformatsky reactions. arabjchem.org However, the future of synthesizing compounds like 6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran lies in the development of more efficient, selective, and sustainable methods.

Catalytic Innovation: Research is increasingly focused on novel catalytic systems. This includes the use of transition metals like palladium, gold, and iron, as well as metal-free organocatalysts. nih.govmsu.edu For instance, iron(III) chloride has been shown to be effective in promoting the 6-endo-dig cyclization to form the chromene ring. msu.edu The development of catalysts that can tolerate a wide range of functional groups is crucial for the synthesis of complex benzopyran derivatives. nih.gov Furthermore, the use of natural acids and eco-friendly catalysts represents a significant step towards greener chemical processes. arabjchem.org

Solid-Phase Synthesis: Solid-phase parallel synthesis offers a powerful strategy for the rapid generation of diverse libraries of 2H-benzopyran derivatives. mdpi.com This approach allows for the systematic modification of the benzopyran core, facilitating the exploration of structure-activity relationships. mdpi.com

A comparative look at different catalytic approaches highlights the ongoing evolution in the synthesis of these compounds:

Catalytic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Transition Metal Catalysis (e.g., Pd, Au, Fe) High efficiency and selectivity. nih.govmsu.eduPrecise control over the formation of the benzopyran ring and introduction of substituents.
Organocatalysis Metal-free, often milder reaction conditions. msu.eduAvoidance of metal contamination in the final product.
Natural Acid Catalysis Eco-friendly and cost-effective. arabjchem.orgContributes to the development of sustainable synthetic routes.
Solid-Phase Synthesis High-throughput library generation. mdpi.comEnables rapid optimization of the molecular structure for specific applications.

Investigation of Advanced Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely dictated by the interplay of its functional groups. The electron-donating methoxy (B1213986) group, the activating methyl group, and the electron-withdrawing nitro group create a unique electronic landscape that can be exploited for novel chemical transformations. algoreducation.com

Future research will likely focus on:

Selective Functionalization: Developing methods for the selective modification of the benzopyran core, targeting specific positions for the introduction of new functional groups.

Domino Reactions: Designing one-pot, multi-step reactions that can rapidly build molecular complexity from simple starting materials. nih.gov

Photochemical Reactions: Exploring the photochromic behavior of nitro-substituted benzopyrans, which can undergo reversible ring-opening reactions upon exposure to light. nih.gov This property is of great interest for the development of molecular switches and optical memory devices. nih.gov

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Predict Reaction Outcomes: AI algorithms can be trained on vast datasets of chemical reactions to predict the products and yields of new transformations with high accuracy. strategicallies.co.ukdigitellinc.comresearchgate.net This can significantly reduce the number of trial-and-error experiments required in the laboratory. strategicallies.co.uk

Design Novel Compounds: Generative AI models can design new molecules with desired properties, such as specific electronic or optical characteristics. springernature.comneurosciencenews.com This could lead to the discovery of novel benzopyran derivatives with enhanced performance in various applications.

Optimize Synthetic Routes: Machine learning can be used to identify the most efficient and cost-effective synthetic pathways to a target molecule, taking into account factors such as reagent availability and reaction conditions. nih.goviscientific.org

The integration of AI into the research workflow for this compound could accelerate the discovery of new derivatives and their applications.

Development of Advanced Analytical Techniques for Characterization of Derivatives

The unambiguous characterization of newly synthesized derivatives of this compound is paramount. While standard techniques like NMR, IR, and mass spectrometry are indispensable, future research will benefit from the application of more advanced analytical methods. researchgate.netderpharmachemica.comjetir.org

High-Resolution Mass Spectrometry (HRMS): Provides precise mass measurements, enabling the confident determination of elemental compositions. koreascience.kr

2D NMR Spectroscopy (COSY, HSQC, HMBC): Allows for the detailed structural elucidation of complex molecules by revealing through-bond and through-space correlations between atoms. koreascience.kr

X-ray Crystallography: Offers the definitive determination of the three-dimensional structure of crystalline compounds.

Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, aiding in the interpretation of experimental data. biointerfaceresearch.commdpi.com

The combination of these advanced techniques will be crucial for the rigorous characterization of novel benzopyran derivatives.

Cross-Disciplinary Research with Material Science and Photonics

The unique properties of benzopyran derivatives make them attractive candidates for applications in material science and photonics.

Photochromic Materials: As mentioned earlier, the photochromic properties of some benzopyrans can be harnessed for the development of smart materials, such as self-darkening lenses and optical data storage systems. nih.gov The specific substituents on this compound could be tuned to optimize its photochromic response.

Corrosion Inhibitors: 2H-1-benzopyran-2-ones have been investigated as potential corrosion inhibitors for metals. biointerfaceresearch.com The electronic properties of this compound could be studied to assess its potential in this area.

Organic Electronics: The π-conjugated system of the benzopyran ring suggests potential applications in organic electronic devices. Further research could explore the synthesis of polymers or oligomers incorporating this scaffold.

Challenges and Opportunities in the Field of Substituted 2H-1-Benzopyran Chemistry

Despite the significant progress in the chemistry of 2H-1-benzopyrans, several challenges and opportunities remain:

Challenges:

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of chiral benzopyran derivatives remains a significant challenge.

Scalability: Many of the novel synthetic methods developed in academic laboratories are not readily scalable for industrial production.

Understanding Reaction Mechanisms: A deeper understanding of the mechanisms of many of the catalytic reactions used to synthesize benzopyrans is needed to further optimize these processes.

Opportunities:

New Applications: The continued exploration of the properties of substituted benzopyrans is likely to lead to the discovery of new applications in areas such as medicine, materials science, and agriculture.

Sustainable Chemistry: There is a significant opportunity to develop greener and more sustainable methods for the synthesis of these important compounds. arabjchem.org

Computational Chemistry: The increasing power of computational methods will play an ever-more important role in the design and discovery of new benzopyran derivatives and the prediction of their properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves functionalizing the benzopyran core via sequential substitutions. For example, nitration at the 3-position can be achieved using nitric acid in a sulfuric acid medium, followed by methoxy and methyl group introductions via alkylation or nucleophilic substitution. Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical. In analogous benzopyran derivatives, refluxing with anhydrides (e.g., propionic or valeric anhydride) under controlled pH improves esterification yields .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons in nitro-substituted benzopyrans show deshielded signals .
  • IR Spectroscopy : Key peaks include C=O (lactone, ~1740 cm1^{-1}), nitro (asymmetric stretch, ~1520 cm1^{-1}), and methoxy C-O (1250–1050 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ ~280–320 nm) monitors purity, while GC-MS identifies volatile byproducts .

Q. How should researchers handle stability and storage challenges for nitro-substituted benzopyrans?

  • Methodological Answer :

  • Stability : Nitro groups confer sensitivity to light and heat. Store in amber vials at –20°C under inert gas (N2_2 or Ar) to prevent decomposition .
  • Handling : Use gloves (nitrile) and fume hoods to avoid dermal/ocular exposure. Contaminated surfaces require ethanol-based decontamination .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in 2H-1-benzopyran derivatives?

  • Methodological Answer : Nitration typically occurs at the 3-position due to electron-donating methoxy groups activating adjacent positions. Computational modeling (DFT) can predict electrophilic aromatic substitution pathways by analyzing frontier molecular orbitals and charge distribution. For example, meta-directing effects of methoxy groups in similar compounds correlate with lower activation energies at the 3-position .

Q. How can computational methods aid in predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • LogP Prediction : Tools like ChemAxon or Schrödinger’s QikProp estimate lipophilicity, critical for pharmacokinetic studies. For benzopyrans, experimental logP values (e.g., ~2.5–3.0) align with nitro and methoxy contributions .
  • Solubility : COSMO-RS simulations model solubility in polar solvents (e.g., DMSO, ethanol), validated by experimental shake-flask assays .

Q. How should researchers resolve contradictions in reported spectral data for structurally similar benzopyrans?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with databases (e.g., NIST Chemistry WebBook) for analogous compounds. For example, discrepancies in methoxy proton shifts may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) .
  • Isotopic Labeling : Use 15^{15}N-labeled nitro groups to confirm assignments in complex spectra .

Safety and Compliance

Q. What are the critical safety protocols for handling nitroaromatic compounds in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure fume hoods meet OSHA standards (face velocity ≥0.5 m/s) to mitigate inhalation risks .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4_4Cl) before disposal via licensed hazardous waste contractors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.